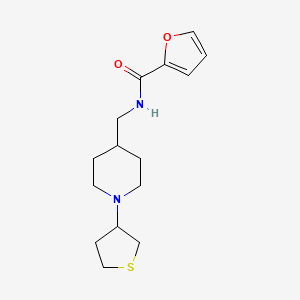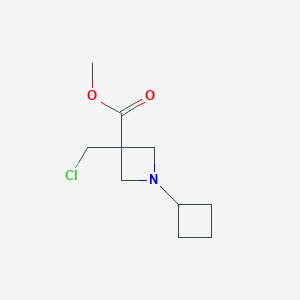
Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate
货号 B2533779
CAS 编号:
2228698-27-7
分子量: 217.69
InChI 键: IESZSZDWSGPJHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate” is a complex organic compound. It likely contains a cyclobutyl group (a four-carbon ring), an azetidine group (a three-carbon and one-nitrogen ring), a chloromethyl group (-CH2Cl), and a carboxylate ester group (-COOCH3) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and cyclic structures . The exact structure would depend on the specific locations of these groups on the rings.科学研究应用
- Role of Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Synthetic Procedure : Researchers have developed an improved synthetic route for 2-chloromethyl-4(3H)-quinazolinones starting from o-anthranilic acids. Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate plays a crucial role in this process .
- Reactivity with OH Radical : Due to its unsaturated structure, Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate is highly reactive in the troposphere. It readily reacts with hydroxyl radicals (OH) in the atmosphere .
Suzuki–Miyaura Coupling
Quinazolinone Synthesis
Atmospheric Chemistry
作用机制
安全和危害
属性
IUPAC Name |
methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-14-9(13)10(5-11)6-12(7-10)8-3-2-4-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZSZDWSGPJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)C2CCC2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-(5-Bromothiophen-2-yl)ethanol
57070-78-7

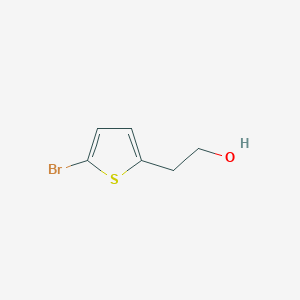
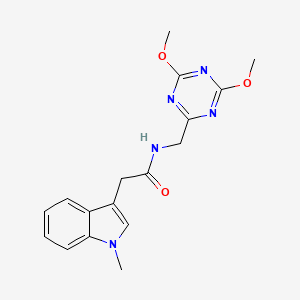
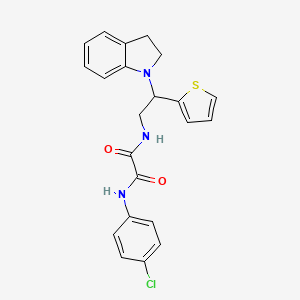
![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)
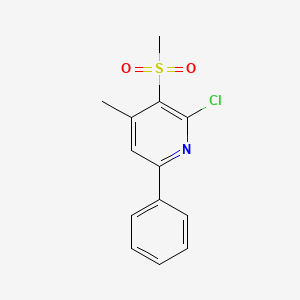
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)
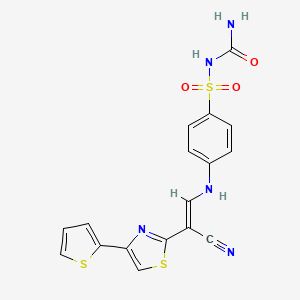
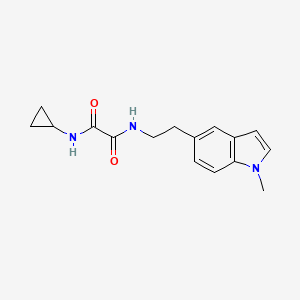
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)
![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)
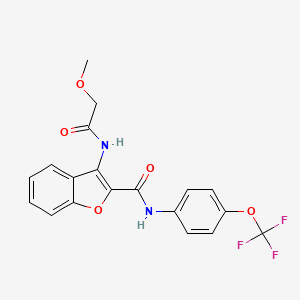
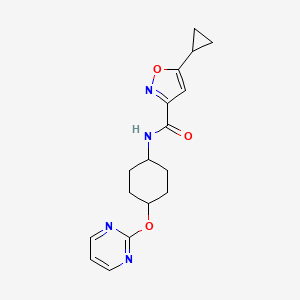
![(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533715.png)
